4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol
Overview
Description
The compound 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring. This particular compound is of interest due to its potential antibacterial and antifungal properties, as indicated by the research on similar structures .
Synthesis Analysis
The synthesis of related thiazole derivatives has been explored in various studies. For instance, a one-pot synthesis method has been described for the production of N-substituted 3-amino-thiochromanes from 4-benzyl-2-methyl thiazoline, which involves an intramolecular electrophilic aromatic substitution . Another study reports the synthesis of 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols, which are structurally similar to the compound of interest, suggesting that similar synthetic methods could be applicable .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The specific substituents attached to this ring, such as the amino group and the benzene diol moiety, can significantly influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including electrophilic aromatic substitution as mentioned in the synthesis of 3-amino-thiochromanes . The nature of the substituents on the thiazole ring can also affect the compound's ability to inhibit enzymes, as seen in the study of sulfonamide derivatives that inhibit carbonic anhydrase .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol are not detailed in the provided papers, related compounds have shown promising biological activity. For example, similar thiazole derivatives have been studied for their antibacterial and antifungal properties, indicating that the compound of interest may also possess these properties . Additionally, the reactivity of thiazole derivatives with metal ions to form complexes suggests potential applications in the development of antitumor agents .
Scientific Research Applications
Antibacterial and Antifungal Properties
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol and its derivatives have shown promising antibacterial and antifungal activities. A study conducted by Narayana et al. (2006) synthesized new compounds of this class and found them to be effective against various microorganisms.
Molecular Aggregation Studies
This compound has also been studied for its molecular aggregation properties. Matwijczuk et al. (2016) conducted spectroscopic studies on derivatives of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol to understand their behavior in organic solvent solutions. They observed different bands in the fluorescence emission spectra, indicating association with aggregation processes in these compounds (Matwijczuk et al., 2016).
Synthesis and Characterization in Bioactive Compounds
Significant research has focused on the synthesis and characterization of compounds containing 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol. Matwijczuk et al. (2018) studied the fluorescence effects of such compounds in various solutions and proposed that these effects are influenced by factors such as aggregation and charge transfer (Matwijczuk et al., 2018).
Anticancer Activity
Some derivatives of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol have been evaluated for their anticancer activity. For instance, the study by Vellaiswamy & Ramaswamy (2017) synthesized Co(II) complexes of related compounds and assessed their effectiveness against human breast cancer cells.
Antimicrobial Activity in Coatings
El‐Wahab et al. (2014) synthesized a coumarin-thiazole derivative of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol, which exhibited antimicrobial effects when incorporated into polyurethane coatings, demonstrating potential applications in antimicrobial surfaces (El‐Wahab et al., 2014).
Solvent Effects on Keto/Enol Equilibrium
Matwijczuk et al. (2017) studied the effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules derived from 1,3,4-thiadiazole, including 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol. This study highlighted how solvent properties can influence the behavior of these compounds (Matwijczuk et al., 2017).
properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-6(4-14-9)5-1-2-7(12)8(13)3-5/h1-4,12-13H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXERITWATISKIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354066 | |
Record name | 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol | |
CAS RN |
15386-52-4 | |
Record name | 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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